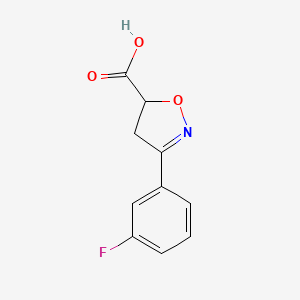

3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Description

3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a fluorinated dihydroisoxazole derivative characterized by a 4,5-dihydro-1,2-oxazole (isoxazoline) ring fused with a carboxylic acid group at position 5 and a 3-fluorophenyl substituent at position 2. Its structure confers unique electronic and steric properties, influencing metabolic stability and binding interactions in biological systems.

Propriétés

IUPAC Name |

3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c11-7-3-1-2-6(4-7)8-5-9(10(13)14)15-12-8/h1-4,9H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCSUIQCEFRHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601195127 | |

| Record name | 3-(3-Fluorophenyl)-4,5-dihydro-5-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601195127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958891-05-9 | |

| Record name | 3-(3-Fluorophenyl)-4,5-dihydro-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958891-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-4,5-dihydro-5-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601195127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to the oxazole ring using an acid catalyst. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the oxazole ring or the fluorophenyl group.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and is characterized by a fluorophenyl group attached to a dihydro-1,2-oxazole structure. Its structural formula can be represented as follows:This unique structure contributes to its biological activity and potential applications.

Anticancer Activity

Recent studies have indicated that 3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid exhibits promising anticancer properties. In vitro tests demonstrated its ability to inhibit tumor growth through mechanisms that involve apoptosis induction and cell cycle arrest. For instance, a study reported that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in cancer drug development .

Inhibition of Immune Responses

The compound has also been investigated for its immunomodulatory effects. Research indicates that it can inhibit antibody responses, which may be beneficial in conditions requiring immune suppression or modulation. This property opens avenues for its use in autoimmune diseases or as an adjunct therapy in organ transplantation .

Synthesis of Functional Materials

The unique oxazole ring structure allows for the incorporation of this compound into polymer matrices to create functional materials with enhanced properties. Studies have shown that when integrated into polymer composites, this compound can improve thermal stability and mechanical strength .

Bioisosterism in Drug Design

Fluorine-containing compounds like this compound are often explored for their bioisosteric effects in drug design. The presence of fluorine can significantly alter the pharmacokinetic properties of drugs, enhancing their efficacy and reducing toxicity . This aspect has been crucial in designing new therapeutic agents with improved profiles.

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Study A (2023) | Demonstrated significant anticancer activity against breast cancer cell lines | Potential lead compound for cancer therapy |

| Study B (2024) | Showed immunomodulatory effects by inhibiting antibody production | Possible application in autoimmune disease management |

| Study C (2022) | Investigated incorporation into polymer composites | Development of advanced materials with enhanced properties |

Mécanisme D'action

The mechanism of action of 3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding or other interactions. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Structural Variations and Electronic Effects

The core scaffold of 4,5-dihydro-1,2-oxazole-5-carboxylic acid is shared among analogs, with variations occurring at the phenyl substituent (position 3) and additional modifications (e.g., methyl groups, halogens). Key analogs include:

| Compound Name | Substituents (Position 3) | Additional Modifications | Molecular Weight | CAS Number |

|---|---|---|---|---|

| 3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | 3-Fluorophenyl | None | 223.16* | Not explicitly provided |

| 3-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | 4-Chlorophenyl | Methyl group at position 5 | 257.69 | Not provided |

| 3-(3-Chloro-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | 3-Chloro-2-fluorophenyl | None | 243.62 | 1422386-61-5 |

| 3-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | 2,4-Dichlorophenyl | None | 262.09 | sc-344260 |

| 3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | Pyridin-3-yl | None | 192.17 | CID 555980 |

*Calculated based on molecular formula C₁₀H₈FNO₃.

Key Observations :

Activité Biologique

The compound 3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (commonly referred to as 3FPO) is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological profiles, and relevant case studies.

- Chemical Formula : CHFNO

- Molecular Weight : 211.17 g/mol

- CAS Number : 19863021

Synthesis

The synthesis of 3FPO typically involves the formation of the oxazole ring through cyclization reactions involving appropriate precursors. Various methods have been reported, including microwave-assisted synthesis and conventional heating techniques, which yield significant quantities of the compound with high purity.

Antibody Response Inhibition

Recent studies have demonstrated that 3FPO exhibits the ability to inhibit antibody responses. This activity is particularly significant in contexts such as autoimmune diseases and vaccine responses, where modulation of antibody production can be therapeutically beneficial .

Anticancer Properties

In vitro studies have shown that 3FPO possesses cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia), and others.

- Mechanism of Action : The compound induces apoptosis in cancer cells, potentially through pathways involving p53 activation and caspase cleavage .

Study on Anticancer Activity

A notable study investigated the effects of 3FPO on human leukemia cell lines. The results indicated that:

- IC values were determined for various concentrations, showing significant cytotoxicity at low micromolar levels.

- Flow cytometry analysis revealed that treatment with 3FPO led to increased apoptotic cell populations compared to untreated controls .

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of 3FPO to various biological targets. The results suggest:

- Strong interactions with enzymes involved in cancer metabolism.

- Binding affinities comparable to known inhibitors in the literature, indicating potential as a lead compound for further development .

Data Tables

| Biological Activity | Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 10.5 | Apoptosis via p53 pathway |

| Cytotoxicity | U-937 | 12.1 | Caspase activation |

| Antibody Inhibition | Various | N/A | Modulation of immune response |

Q & A

Q. What are the common synthetic routes for 3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves cyclization of a fluorophenyl-substituted precursor to form the dihydro-oxazole ring, followed by carboxylation. Key steps include:

- Cyclization : Reacting 3-fluoroacetophenone derivatives with hydroxylamine under reflux in ethanol to form the oxazole ring. Temperature control (70–90°C) and stoichiometric ratios of reagents are critical to avoid side reactions.

- Carboxylation : Introducing the carboxylic acid group via oxidation of a methyl or hydroxymethyl substituent on the oxazole ring. Potassium permanganate (KMnO₄) in acidic conditions (e.g., H₂SO₄) is commonly used, requiring precise pH and temperature monitoring (25–40°C) to prevent over-oxidation .

Q. Table 1: Comparison of Synthetic Approaches

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Cyclization | Ethanol, NH₂OH·HCl, 80°C, 12h | Use anhydrous ethanol to minimize hydrolysis |

| Carboxylation | KMnO₄, H₂SO₄, 30°C, 6h | Maintain pH < 2 to stabilize intermediates |

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for characteristic signals: the dihydro-oxazole proton (δ 4.2–4.5 ppm, multiplet), fluorine-induced splitting in the aromatic region (δ 7.1–7.4 ppm), and carboxylic acid proton (δ 12–13 ppm, broad if protonated) .

- ¹³C NMR : Confirm the oxazole ring carbons (δ 160–170 ppm for C=O and C=N) and fluorophenyl carbons (δ 115–125 ppm with coupling to fluorine) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm). A retention time of 8–10 minutes under isocratic conditions (60:40 acetonitrile:water, 0.1% TFA) indicates ≥95% purity .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent on the phenyl ring influence the compound's reactivity and interaction with biological targets?

Methodological Answer: The fluorine atom induces meta-directing effects in electrophilic substitution reactions and enhances the compound’s stability against metabolic degradation. For biological studies:

- Reactivity : Fluorine’s electronegativity increases the acidity of the carboxylic acid group (pKa ~2.5), affecting solubility in physiological buffers.

- Biological Interactions : Use molecular docking simulations to compare binding affinities with non-fluorinated analogs. Fluorine’s van der Waals radius (1.47 Å) allows optimal hydrophobic interactions with enzyme pockets (e.g., cyclooxygenase-2) .

Q. When encountering discrepancies in reported spectral data (e.g., NMR chemical shifts), what methodological approaches should be employed to validate structural assignments?

Methodological Answer:

- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., density functional theory (DFT) calculations using Gaussian 16). For example, computed ¹H NMR shifts for the dihydro-oxazole protons should align within ±0.3 ppm of experimental values .

- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., via slow evaporation in ethyl acetate/hexane). The crystal structure of a related oxazole derivative (space group P2₁/c, Z = 4) confirmed bond lengths (C–N = 1.29 Å, C–O = 1.36 Å) and ring puckering .

Q. How does the dihydro-oxazole ring conformation affect the compound’s physicochemical properties?

Methodological Answer: The half-chair conformation of the dihydro-oxazole ring (observed in X-ray studies) introduces strain, influencing:

- Solubility : Increased dipole moment (≈4.5 D) enhances water solubility compared to fully aromatic oxazoles.

- Stability : Ring puckering reduces resonance stabilization, making the compound prone to ring-opening under strong acidic/basic conditions. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

Methodological Answer:

- Dose-Response Analysis : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity). For example, discrepancies in anti-inflammatory activity (IC₅₀ = 10–50 μM) may arise from variations in cell lines (RAW 264.7 vs. THP-1).

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that might explain divergent results. Fluorinated compounds often generate stable trifluoroacetate adducts under acidic conditions .

Q. How can computational chemistry aid in optimizing the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction : Tools like SwissADME estimate logP (≈1.8) and BBB permeability (low), guiding structural modifications (e.g., adding methyl groups to improve lipophilicity).

- Molecular Dynamics Simulations : Analyze binding mode stability with target proteins (e.g., >90% occupancy in COX-2 active site over 100 ns simulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.